molecular formula C6H4N2O6 B3249590 1H-Pyrazole-3,4,5-tricarboxylic acid CAS No. 19551-66-7

1H-Pyrazole-3,4,5-tricarboxylic acid

Cat. No.: B3249590
CAS No.: 19551-66-7
M. Wt: 200.11 g/mol
InChI Key: AEGFCJUATZAMMA-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole-Based Ligands in Coordination and Materials Chemistry

The field of coordination chemistry has long utilized nitrogen-containing heterocyclic compounds to create complex and functional materials. Among these, pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, hold a significant place. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.com A classic synthesis method was later developed by Hans von Pechmann in 1898. wikipedia.org

Since their discovery, pyrazole (B372694) derivatives have been extensively studied as ligands in coordination chemistry. researchgate.netglobalresearchonline.net Their versatility is a key reason for their widespread use; they can coordinate to metal ions in various ways, acting as neutral monodentate or bidentate ligands, or as anionic linkers. researchgate.net This flexibility allows for the construction of a wide array of coordination compounds, from simple mononuclear complexes to intricate polynuclear structures and extended networks. researchgate.net

The application of pyrazole-based ligands extends into materials chemistry, where they serve as crucial building blocks for coordination polymers and metal-organic frameworks (MOFs). digitellinc.comresearchgate.net These materials are of great interest for applications in gas storage, separation, and catalysis. researchgate.net The ability to functionalize the pyrazole ring allows chemists to fine-tune the properties of the resulting materials, making pyrazoles a foundational component in the design of advanced solid-state structures. nih.gov

Academic Significance of Polycarboxylic Acid Ligands in Extended Solid-State Architectures

Extended solid-state architectures, particularly metal-organic frameworks (MOFs), are a major focus of modern materials chemistry. These crystalline materials are constructed from metal ions or clusters linked together by organic molecules. uninsubria.it The properties of these frameworks—such as porosity, stability, and functionality—are largely determined by the organic linker.

Polycarboxylic acid ligands, organic molecules containing two or more carboxylic acid groups (-COOH), are among the most widely used linkers in the synthesis of MOFs. researchgate.net Their significance stems from the versatile coordination modes of the carboxylate group, which can bind to metal centers in monodentate, bidentate, or bridging fashions. researchgate.net This versatility allows for the formation of robust and multidimensional networks.

The use of aromatic polycarboxylic acids is particularly prominent in the construction of functional MOFs. researchgate.net These rigid linkers enable the design of highly porous materials with large surface areas and uniform pore sizes, which are critical for applications in gas adsorption and catalysis. Furthermore, the organic backbone of the ligand can be functionalized with other chemical groups to introduce specific properties, such as luminescence or enhanced catalytic activity. researchgate.netrsc.org The ability to create complex, three-dimensional structures with tailored properties makes polycarboxylate ligands a cornerstone of crystal engineering and supramolecular chemistry. researchgate.netnwhitegroup.com

Positioning 1H-Pyrazole-3,4,5-tricarboxylic Acid within Contemporary Research Paradigms

This compound (H₄PZTC) is a molecule that uniquely combines the key features of both pyrazole and polycarboxylic acid ligands. Its structure consists of a central pyrazole ring functionalized with three carboxylic acid groups. This design makes it a highly promising building block, or "linker," for creating advanced materials in contemporary chemical research.

This compound serves as a tetratopic ligand, meaning it has four potential points for binding to metal ions (the three carboxylate groups and one of the pyrazole nitrogens). researchgate.net This high connectivity is a desirable trait for constructing robust, three-dimensional metal-organic frameworks (MOFs). Research has demonstrated the use of this compound for the first time in preparing novel metal azolate/carboxylate (MAC) frameworks with cobalt and cadmium. researchgate.net These frameworks exhibit diverse structures, including 1D chains and 3D non-porous networks, showcasing the ligand's versatility in directing the final architecture of the material. researchgate.net

The presence of both the nitrogen-rich pyrazole ring and multiple carboxylate groups allows for complex coordination environments and the potential for strong, directional interactions like hydrogen bonding. This positions H₄PZTC as a sophisticated tool for crystal engineering, enabling the design of materials with potentially novel magnetic, sorption, or catalytic properties. As the synthesis of MOFs and other coordination polymers continues to be a major paradigm in materials science, highly functionalized linkers like this compound are critical for pushing the boundaries of what can be achieved in terms of structural complexity and material performance. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key identifiers and computed properties of the compound.

PropertyValueSource
IUPAC NameThis compound nih.gov
Molecular FormulaC₆H₄N₂O₆ nih.gov
Molecular Weight200.11 g/mol nih.gov
CAS Number19551-66-7---
PubChem CID13513636 nih.gov
Hydrogen Bond Donors4 nih.gov
Hydrogen Bond Acceptors8 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazole-3,4,5-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O6/c9-4(10)1-2(5(11)12)7-8-3(1)6(13)14/h(H,7,8)(H,9,10)(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGFCJUATZAMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Advancements for 1h Pyrazole 3,4,5 Tricarboxylic Acid

Established Oxidation Routes from Pyrazole (B372694) Precursors

The primary and most documented methods for synthesizing 1H-Pyrazole-3,4,5-tricarboxylic acid involve the oxidation of appropriately substituted pyrazole precursors. These methods are valued for their reliability and the accessibility of the starting materials.

A prominent and specific route to this compound is the oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole. This reaction is typically carried out using strong oxidizing agents. A well-documented procedure involves the use of nitric acid in the presence of a catalytic amount of ferric ions (Fe³⁺). mdpi.comresearchgate.net The reaction proceeds by the oxidative cleavage of the bipyrazole linkage and the oxidation of the methyl groups to carboxylic acids. The product is often isolated as its acid sodium salt. researchgate.net

The reaction conditions are critical for achieving a good yield and purity of the final product. The temperature and concentration of the nitric acid must be carefully controlled to prevent unwanted side reactions and decomposition of the pyrazole ring.

Table 1: Oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole

Starting Material Oxidizing Agent Catalyst Product Reference

Beyond tetramethylbipyrazole, other substituted pyrazoles can serve as precursors for pyrazole carboxylic acids through oxidation. For instance, the oxidation of 3,5-dimethyl-1H-pyrazole with potassium permanganate (B83412) in an aqueous solution is a known method to produce 1H-pyrazole-3,5-dicarboxylic acid. While this does not yield the tricarboxylic acid directly, it demonstrates the principle of oxidizing alkyl groups on the pyrazole ring to carboxylic acids. rsc.org To obtain the 3,4,5-tricarboxylic acid, a precursor with substituents at the 3, 4, and 5 positions that are susceptible to oxidation would be required.

The choice of oxidizing agent is crucial and depends on the specific substituents on the pyrazole ring. Common oxidizing agents used in pyrazole chemistry include potassium permanganate, nitric acid, and hydrogen peroxide. acs.org

Table 2: General Oxidation of Substituted Pyrazoles

Precursor Type Oxidizing Agent Product Type
Alkyl-substituted pyrazoles Potassium Permanganate (KMnO₄) Pyrazole carboxylic acids
Pyrazoles with oxidizable side chains Nitric Acid (HNO₃) Pyrazole carboxylic acids

Novel Synthetic Approaches and Catalyst Development

While oxidation remains a primary route, the field of synthetic organic chemistry is continually evolving, with a focus on developing more efficient, selective, and milder reaction conditions. For the synthesis of polysubstituted pyrazoles in general, several novel methods have emerged, although their specific application to this compound is not yet widely documented.

Recent advancements in catalysis, such as the use of metal-organic frameworks (MOFs) and enzyme-based catalysts, are being explored for pyrazole synthesis. acs.org For example, immobilized lipases have been used as green catalysts for the one-pot synthesis of 1,3,5-trisubstituted pyrazoles. acs.org These enzymatic methods offer high regioselectivity under mild conditions. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have also become powerful tools for constructing functionalized pyrazole rings. These methods allow for the precise introduction of various substituents that could potentially be converted to carboxylic acid groups in subsequent steps. While direct synthesis of this compound using these methods is not reported, they represent a strategic approach to building the necessary carbon framework.

Green Chemistry Principles in the Synthesis of Pyrazole-Tricarboxylic Acid

The principles of green chemistry are increasingly influencing the design of synthetic routes. For pyrazole synthesis, this has led to the exploration of solvent-free reactions, the use of water as a solvent, and the development of recyclable catalysts. rsc.orgmdpi.com

An "on water" synthesis of pyrazole-3-carboxylate derivatives has been developed, which avoids the use of toxic hydrazine (B178648) and organic solvents. rsc.org This method utilizes semicarbazide (B1199961) hydrochloride as a hydrazine alternative and proceeds efficiently without the need for extensive product purification. rsc.org The use of nano-catalysts, such as ZnO nanoparticles, in aqueous media also represents a green approach to pyrazole synthesis. mdpi.com

Purification and Isolation Techniques for Research-Grade Material

Obtaining research-grade this compound requires effective purification and isolation techniques. Due to its polar nature and the presence of multiple carboxylic acid groups, the compound is typically a solid with low solubility in non-polar organic solvents.

Common purification methods include:

Recrystallization: This is a standard technique for purifying solid compounds. A suitable solvent system would be one in which the pyrazole tricarboxylic acid is soluble at elevated temperatures but sparingly soluble at room temperature. Given its polarity, water or a mixture of water with a polar organic solvent like ethanol (B145695) or acetic acid could be effective.

Acid-Base Extraction: The carboxylic acid groups allow for the compound to be dissolved in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to form the corresponding carboxylate salt. This aqueous solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer with a strong acid, such as hydrochloric acid, will precipitate the pure this compound, which can then be collected by filtration. rsc.org

Chromatography: For obtaining very high purity material, column chromatography can be employed. A polar stationary phase, such as silica (B1680970) gel, would be appropriate, with a polar eluent system. However, the high polarity of the tricarboxylic acid can make this method challenging. Preparative High-Performance Liquid Chromatography (HPLC) is another option for achieving high purity, though it is often more costly and time-consuming for larger scale preparations. researchgate.net

The choice of purification method will depend on the scale of the synthesis and the required purity of the final product. For most research purposes, a combination of acid-base extraction followed by recrystallization is likely to provide material of sufficient purity.

Chemical Reactivity and Transformation Mechanisms of 1h Pyrazole 3,4,5 Tricarboxylic Acid

Acid-Base Equilibria and Protonation States in Aqueous and Non-Aqueous Media

The chemical behavior of 1H-Pyrazole-3,4,5-tricarboxylic acid in solution is governed by complex acid-base equilibria involving both the pyrazole (B372694) ring and its three carboxylic acid substituents. The pyrazole ring itself is amphoteric, possessing both a weakly acidic pyrrole-like NH group and a weakly basic pyridine-like nitrogen atom nih.gov. The fundamental 1H-pyrazole has a pKa of 14.21 for the N-H proton and a pKa of 2.52 for its protonated form mdpi.com.

However, the presence of three strongly electron-withdrawing carboxylic acid groups at the 3, 4, and 5 positions significantly alters these intrinsic properties. These groups increase the acidity of the pyrrole-like NH proton, making it more readily donated nih.gov. Conversely, the electron-withdrawing nature of the substituents decreases the electron density on the pyridine-like nitrogen, reducing its basicity.

The primary acidic character of the molecule is dominated by the three carboxylic acid groups. The molecule is a triprotic acid, capable of donating three protons in succession. The deprotonation sequence and the specific pKa values for each carboxylic acid are influenced by their position on the ring and by electrostatic interactions with the other functional groups. Research on the acid sodium salt of this compound has shown that the anion formation involves the 3-carboxylic group, which suggests this position may be among the more acidic sites researchgate.net. The molecule can exist in multiple protonation states in solution, depending on the pH of the medium.

Table 1: Potential Protonation States of this compound in Aqueous Media

Species Charge Predominant at Notes
H₄L0Very Low pHFully protonated species.
H₃L⁻-1Low pHFirst deprotonation from a carboxylic acid group.
H₂L²⁻-2Mid pHSecond deprotonation from a carboxylic acid group.
HL³⁻-3High pHThird deprotonation from a carboxylic acid group.
L⁴⁻-4Very High pHDeprotonation of the pyrazole N-H proton.

(Where L represents the fully deprotonated pyrazole-3,4,5-tricarboxylate backbone)

Reactions of Carboxylic Acid Moieties: Esterification and Amidation

The three carboxylic acid groups of this compound are key sites for chemical modification, primarily through esterification and amidation reactions. These transformations allow for the synthesis of a wide range of derivatives with tailored properties.

Direct esterification or amidation can be challenging. A more common and efficient method involves the initial conversion of the carboxylic acid groups into more reactive intermediates, such as acid chlorides. benthamdirect.comdergipark.org.tr This is typically achieved by reacting the tricarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). The resulting pyrazole-3,4,5-tricarbonyl chloride is a highly reactive species that readily undergoes nucleophilic acyl substitution.

Esterification: The acid chloride intermediate reacts with various alcohols (R-OH) to yield the corresponding tri-esters. This reaction is often performed using methods like the Schotten-Baumann reaction conditions. dergipark.org.tr

Amidation: Similarly, reaction of the acid chloride with primary or secondary amines (R-NH₂ or R₂-NH) produces the corresponding tri-amides. dergipark.org.trnih.gov

Selective functionalization of the three carboxylic acid groups is a significant synthetic challenge due to their similar reactivity. However, studies on related compounds, such as 1-methyl-3,4,5-tris(methoxycarbonyl)pyrazole, have shown that adjacent ester groups can be selectively and sequentially hydrolyzed, suggesting that controlled, stepwise reactions may be feasible under specific conditions. researchgate.net

Table 2: General Reactions of the Carboxylic Acid Moieties

Reaction Type Reagents Intermediate Product Reference
EsterificationAlcohol (R-OH), Thionyl Chloride (SOCl₂)1H-Pyrazole-3,4,5-tricarbonyl chloride1H-Pyrazole-3,4,5-tricarboxylate ester dergipark.org.tr
AmidationAmine (RNH₂), Thionyl Chloride (SOCl₂)1H-Pyrazole-3,4,5-tricarbonyl chloride1H-Pyrazole-3,4,5-tricarboxamide dergipark.org.trnih.gov

Electrophilic and Nucleophilic Reactions on the Pyrazole Ring System

The pyrazole ring is a π-excessive aromatic heterocycle, making it susceptible to electrophilic substitution. nih.gov In an unsubstituted pyrazole, electrophilic attack preferentially occurs at the C4 position, which has the highest electron density. Nucleophilic attacks, conversely, tend to target the electron-deficient C3 and C5 positions. mdpi.com

However, the reactivity of the pyrazole ring in this compound is fundamentally altered by its substituents. The molecule features strongly deactivating, electron-withdrawing carboxylic acid groups on all three carbon atoms of the ring (C3, C4, and C5). These groups significantly reduce the electron density of the aromatic system, making it highly resistant to electrophilic substitution reactions.

Furthermore, since all available carbon positions on the pyrazole ring are already substituted, standard electrophilic aromatic substitution or nucleophilic aromatic substitution reactions are not possible without prior modification or removal of a functional group. Consequently, the primary reactive sites on the molecule are the carboxylic acid groups and the nitrogen atoms of the pyrazole ring, rather than the ring carbons.

Decarboxylation Studies and Thermal Stability

Pyrazole carboxylic acids are known to undergo decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), under thermal or catalytic conditions. benthamdirect.com While specific decarboxylation studies for this compound are not extensively detailed, research on analogous compounds provides insight into its likely behavior.

Decarboxylation of pyrazole carboxylic acids can be induced by:

Thermal Treatment: Heating the compound, often in a high-boiling point solvent such as quinoline, can lead to decarboxylation. This process is frequently facilitated by the presence of a copper catalyst. google.com For example, 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been decarboxylated using copper powder in quinoline. google.com

Acidic Conditions: The reaction can also be performed under acidic conditions at elevated temperatures. Typical temperatures range from 80°C to 190°C. google.com

The thermal stability of this compound is expected to be substantial, a characteristic common to aromatic carboxylic acids. For comparison, the related compound 1H-pyrazole-3,5-dicarboxylic acid decomposes at a high temperature range of 292-295 °C. chemicalbook.com This suggests that this compound is a stable molecule at moderate temperatures but will likely undergo decarboxylation upon exposure to significant thermal energy, particularly at temperatures approaching 300 °C. The loss of one or more carboxylic acid groups would be the expected decomposition pathway.

Table 3: Decarboxylation Conditions for Related Pyrazole Carboxylic Acids

Compound Conditions Yield Reference
5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidCopper powder, quinoline, heat32% google.com
5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidHeated neat at melting point30% google.com
3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivativesAcidic (H₂SO₄, HCl, etc.), water, 80-190 °CN/A google.com

Derivatization Strategies and Functionalization of 1h Pyrazole 3,4,5 Tricarboxylic Acid

Synthesis of Pyrazole-Tricarboxylic Acid Esters and Amides for Supramolecular Design

The carboxylic acid groups of 1H-pyrazole-3,4,5-tricarboxylic acid are primary targets for derivatization, readily converted into esters and amides. These transformations are fundamental for controlling the molecule's solubility, steric profile, and hydrogen bonding capabilities, which are critical for the rational design of supramolecular assemblies.

The synthesis of pyrazole-tricarboxylic acid esters is typically achieved through standard esterification reactions. For instance, the reaction of the tricarboxylic acid with an appropriate alcohol in the presence of an acid catalyst or using a coupling agent can yield the corresponding triester. A notable example is the synthesis of 1-methyl-3,4,5-tris(methoxycarbonyl)pyrazole, where the carboxylic acid groups are converted to methyl esters. eurekaselect.com Such esterification not only modifies the electronic properties of the pyrazole (B372694) core but also provides a scaffold where the adjacent ester groups can be selectively and sequentially deprotected, offering a pathway to asymmetrically substituted pyrazole derivatives. eurekaselect.com The crystal structures of related pyrazole dicarboxylate esters, such as dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate, reveal that C—H⋯O hydrogen bonds can lead to the formation of cyclic centrosymmetric dimers, a common motif in their supramolecular assembly. researchgate.net

The conversion of the carboxylic acid groups to amides introduces robust hydrogen bond donor and acceptor sites, significantly influencing the formation of extended supramolecular networks. The synthesis of pyrazole carboxamides can be accomplished by first converting the carboxylic acids to more reactive acyl chlorides, followed by reaction with a desired amine. nih.gov While specific examples for the tricarboxylic acid are not extensively documented, the synthesis of various pyrazole carboxamide derivatives is well-established. nih.gov These amide derivatives have been shown to engage in various hydrogen bonding interactions, leading to the formation of chains, sheets, and more complex three-dimensional structures. For example, the structure of 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide features a three-dimensional framework stabilized by a combination of N—H⋯O, N—H⋯N, N—H⋯π(arene), and C—H⋯O hydrogen bonds. researchgate.net The predictable hydrogen bonding patterns of amides make them highly valuable synthons in crystal engineering and the design of functional materials.

Derivative TypeSynthetic MethodKey Supramolecular InteractionsReference
EstersAcid-catalyzed esterificationC—H⋯O hydrogen bonds, formation of dimers researchgate.net
AmidesAcyl chloride formation followed by aminationN—H⋯O, N—H⋯N, C—H⋯O, N—H⋯π hydrogen bonds researchgate.netnih.gov

N-Substitution and Functionalization at the Pyrazole N1 Position

Functionalization at the N1 position of the pyrazole ring is a powerful strategy to introduce a wide range of substituents, thereby altering the molecule's steric and electronic properties without directly modifying the coordinating carboxylate groups. This allows for fine-tuning of the ligand's geometry and its interactions with metal centers in coordination complexes.

N-alkylation of pyrazoles can be achieved under various conditions. A common method involves the deprotonation of the pyrazole N-H with a base, followed by the addition of an alkyl halide. semanticscholar.org For pyrazole carboxylate esters, this reaction has been shown to be regioselective, with the substitution pattern often influenced by steric factors. For example, the alkylation of ethyl 1H-pyrazole-3-carboxylate with various alkylating agents in the presence of K2CO3 predominantly yields the 1-substituted-pyrazole-3-carboxylates. researchgate.net More recently, acid-catalyzed N-alkylation methods using trichloroacetimidate electrophiles have been developed, offering an alternative that avoids strong bases and high temperatures. mdpi.com These methods have been successfully applied to pyrazole dicarboxylates, such as in the synthesis of dimethyl 1-(1-phenylethyl)-1H-pyrazole-3,5-dicarboxylate. mdpi.com

N-arylation of the pyrazole ring introduces aromatic groups that can participate in π-stacking interactions, further directing the supramolecular assembly. Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, are effective for the N-arylation of pyrazoles with aryl boronic acids. researchgate.net These methods are generally compatible with a variety of functional groups. Direct N-arylation with activated aryl halides, such as fluoronitrobenzenes, in the presence of a base like potassium tert-butoxide, has also been reported to be highly regioselective for some substituted pyrazoles. semanticscholar.org

Substitution TypeReagents and ConditionsKey FeaturesReferences
N-AlkylationAlkyl halide, Base (e.g., K2CO3)Regioselectivity influenced by sterics semanticscholar.orgresearchgate.net
N-AlkylationTrichloroacetimidate, Brønsted acid catalystMild, acid-catalyzed conditions mdpi.com
N-ArylationAryl boronic acid, Copper catalystChan-Lam coupling, good functional group tolerance researchgate.net
N-ArylationActivated aryl halide, Base (e.g., KOtBu)Direct arylation, can be highly regioselective semanticscholar.org

Introduction of Peripheral Functional Groups for Tailored Ligand Properties

To further tailor the properties of this compound as a ligand, peripheral functional groups can be introduced onto the pyrazole core. These groups can serve various purposes, such as providing additional coordination sites, acting as sensors, or enabling post-synthetic modification of materials like metal-organic frameworks (MOFs).

One approach to introducing peripheral functionality is to start with a substituted precursor before the pyrazole ring is formed. For example, a substituted β-diketone or its equivalent can be condensed with a hydrazine (B178648) to construct the pyrazole ring with the desired substituent already in place. This pre-functionalization strategy allows for a wide variety of groups to be incorporated.

Alternatively, post-synthetic modification (PSM) of MOFs constructed from this compound or its derivatives represents a powerful method for introducing new functionalities. mdpi.com In this approach, the pyrazole-based MOF is first synthesized, and then the functional groups are introduced through chemical reactions on the organic linkers. For this to be effective, the linker must possess a handle for modification that does not interfere with the initial MOF formation. While the tricarboxylic acid itself does not have an obvious handle for PSM beyond its primary functional groups, it is conceivable to design derivatives that do. For instance, an amino or halo-substituted pyrazole tricarboxylic acid could be used as a linker, with the amino or halo group serving as a site for subsequent chemical transformations within the MOF structure.

The introduction of these peripheral groups can significantly impact the properties of the resulting materials. For example, incorporating Lewis basic sites can enhance CO2 adsorption in MOFs, while attaching chromophores can lead to materials with interesting photophysical properties.

Development of Hybrid and Heterocyclic Derivatives Incorporating the Tricarboxylic Acid Core

The this compound core can be integrated into larger, more complex molecular architectures, leading to the development of hybrid molecules and fused heterocyclic systems with unique properties.

A key strategy for accessing fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, involves the use of aminopyrazole precursors. nih.gov The carboxylic acid groups of this compound can be converted into amino groups via the Curtius rearrangement. nih.govnih.gov This reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can then be hydrolyzed to the corresponding amine. wikipedia.org By selectively converting one or more of the carboxylic acid groups to amines, versatile building blocks for the synthesis of fused heterocycles can be obtained. For example, a 5-aminopyrazole-3,4-dicarboxylic acid derivative could be condensed with β-diketones or other suitable reagents to construct fused pyridone or pyrimidine rings.

Hybrid molecules, where the pyrazole tricarboxylic acid core is linked to other heterocyclic units, are also of significant interest. For instance, pyrazole-tetrazole and pyrazole-triazole hybrids have been synthesized and shown to possess a range of biological activities. mdpi.combeilstein-journals.org The synthesis of these hybrids often involves multi-step sequences where pre-functionalized pyrazole and tetrazole or triazole precursors are coupled. The tricarboxylic acid core can be envisioned as a scaffold for the attachment of these other heterocyclic moieties, potentially leading to new classes of multifunctional ligands and materials.

Derivative TypeSynthetic StrategyPotential Precursor from CoreKey Reactions
Fused Pyrazoles (e.g., pyrazolo[3,4-b]pyridines)Cyclocondensation reactionsAminopyrazole dicarboxylic acidCurtius rearrangement, condensation
Hybrid Molecules (e.g., pyrazole-tetrazole)Coupling of heterocyclic precursorsFunctionalized pyrazole tricarboxylic acidMulti-step synthesis, coupling reactions

Coordination Chemistry of 1h Pyrazole 3,4,5 Tricarboxylic Acid and Metal Organic Frameworks Mofs

Ligand Design Principles and Diverse Coordination Modes

1H-Pyrazole-3,4,5-tricarboxylic acid (H4PZTC) is a tetratopic ligand, possessing two nitrogen atoms within the pyrazole (B372694) ring and three carboxylate groups. This multitopic nature allows for a variety of coordination modes, making it a versatile building block in the design of coordination polymers and MOFs. The pyrazole ring itself can coordinate to metal ions through its nitrogen atoms, while the carboxylate groups can exhibit monodentate, bidentate (chelating or bridging), and even more complex coordination behaviors.

The coordination of pyrazole-based ligands is a cornerstone in the development of coordination chemistry, with the pyrazole moiety capable of acting as a neutral monodentate or bidentate ligand, as well as an anionic linker upon deprotonation. The presence of multiple carboxylate groups on the pyrazole ring in H4PZTC significantly enhances its coordination capabilities, allowing for the formation of robust and multidimensional frameworks. The specific coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the pH of the medium, which dictates the deprotonation state of the carboxylic acid groups and the pyrazole nitrogen.

In the context of H4PZTC, the interplay between the pyrazole and carboxylate functionalities allows for the construction of complex structures. For instance, in a series of metal azolate/carboxylate (MAC) frameworks, H4PZTC has been shown to adopt different protonation states and coordination modes, leading to diverse architectures. nih.gov

Synthesis and Structural Characterization of Pyrazole-Tricarboxylate MOFs and Coordination Polymers

The synthesis of MOFs and coordination polymers from this compound typically employs solvothermal or hydrothermal methods. These techniques involve heating a mixture of the ligand and a metal salt in a sealed vessel, often in the presence of a solvent or a mixture of solvents. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the final product.

Solvothermal and hydrothermal syntheses are powerful methods for the preparation of crystalline coordination polymers. nih.gov These techniques allow for the systematic variation of reaction parameters such as temperature, time, and solvent composition, which can significantly influence the resulting crystal structure and properties of the MOF. For example, the reaction of H4PZTC with cobalt and cadmium salts under solvothermal conditions has yielded a series of new metal azolate/carboxylate (MAC) frameworks with distinct dimensionalities and network topologies. nih.gov

The choice of the metal center is a critical factor in determining the final topology of the MOF. Different metal ions have distinct coordination preferences, including coordination number and geometry, which in turn dictate how the organic linkers are arranged in the solid state.

d-block metals: Transition metals from the d-block are widely used in the construction of MOFs due to their variable oxidation states and coordination geometries. For instance, the reaction of H4PZTC with cobalt(II) has produced one-dimensional (1D) coordination polymers, while the reaction with cadmium(II) has resulted in a three-dimensional (3D) network. nih.gov This highlights the profound influence of the d-block metal ion on the dimensionality of the resulting framework.

f-block metals: Lanthanide and actinide elements, with their high coordination numbers and unique electronic and optical properties, are also employed in the synthesis of MOFs. While extensive research has been conducted on lanthanide MOFs with other pyrazole-carboxylate ligands for applications in luminescence and sensing, specific examples of f-block metal MOFs with this compound are not extensively detailed in the available literature. uq.edu.aursc.org

p-block metals: Metals from the p-block of the periodic table, such as aluminum, gallium, and indium, can also serve as nodes in MOFs. However, the coordination chemistry of this compound with p-block metals is not as well-documented as with d-block metals.

The versatile coordination behavior of this compound, combined with the diverse coordination preferences of metal ions, allows for the construction of coordination polymers with varying dimensionalities.

One-Dimensional (1D) Architectures: The reaction of H4PZTC with cobalt(II) has yielded two different 1D coordination polymers, designated as MAC-1 and MAC-2. MAC-1 consists of 1D chains of alternating monomeric and dimeric cobalt units, while MAC-2 is formed from 1D hydrogen-bonded strands of dimeric units. nih.gov

Two-Dimensional (2D) Architectures: While not specifically reported for H4PZTC in the provided search results, other pyrazole-carboxylate ligands have been shown to form 2D layered structures with various metal ions.

Three-Dimensional (3D) Architectures: The reaction of H4PZTC with cadmium(II) resulted in the formation of a 3D non-porous network, MAC-3. nih.gov This demonstrates the ability of the ligand to form extended, three-dimensional frameworks.

The following table summarizes the structural features of some reported MOFs based on this compound.

Compound NameMetal IonDimensionalitySynthesis Method
MAC-1 Co(II)1DConventional/Solvothermal
MAC-2 Co(II)1DConventional/Solvothermal
MAC-3 Cd(II)3DConventional/Solvothermal

The following table presents a summary of crystallographic data for representative pyrazole-carboxylate MOFs. Data for MOFs specifically derived from this compound is limited in the provided search results.

CompoundMetal IonFormulaCrystal SystemSpace Group
MAC-1 Co(II)[Co3(HPZTC)2(H2O)6]·2H2OData Not AvailableData Not Available
MAC-2 Co(II)[Co(H2PZTC)(DMF)(H2O)]2Data Not AvailableData Not Available
MAC-3 Cd(II)[Cd2(PZTC)(H2O)2]Data Not AvailableData Not Available

Functional Applications of Pyrazole-Tricarboxylate MOFs

While the functional applications of MOFs derived specifically from this compound are not yet widely reported, the broader class of pyrazole-carboxylate MOFs has shown promise in several areas. These applications are often a direct result of the unique structural and chemical features of the frameworks, such as their porosity, the presence of specific functional groups, and the nature of the metal centers. Potential applications for pyrazole-tricarboxylate MOFs could include:

Gas Sorption and Separation: The porous nature of some MOFs makes them attractive candidates for the storage and separation of gases. The pore size and surface chemistry of the MOF can be tuned to selectively adsorb certain gas molecules. researchgate.netresearchgate.net

Catalysis: MOFs can act as heterogeneous catalysts, with the metal centers or the organic linkers serving as active sites. The uniform and accessible porous structure of MOFs can enhance catalytic activity and selectivity. nih.govnih.gov

Luminescence and Sensing: Lanthanide-based MOFs, in particular, often exhibit characteristic luminescence properties that can be sensitive to the presence of certain molecules or ions. This makes them promising materials for chemical sensors. uq.edu.aunih.govrsc.org

Further research into the synthesis and characterization of MOFs based on this compound is needed to fully explore their potential in these and other functional applications.

Gas Adsorption and Separation Properties

The inherent porosity and tunable channel environments of MOFs derived from pyrazole-based ligands make them promising candidates for gas storage and separation. The performance of these materials is dictated by factors such as pore size, surface area, and the chemical nature of the framework, which can create specific interactions with gas molecules.

While research specifically detailing the gas adsorption properties of MOFs from this compound is emerging, studies on analogous pyrazole-carboxylate systems provide significant insights. For instance, a zinc-based MOF synthesized with a T-shaped bifunctional pyrazole-isophthalate ligand, creating an ultramicroporous material, demonstrated selective gas uptake. hhu.de After activation, this material showed negligible N₂ and Ar adsorption under cryogenic conditions but allowed for the uptake of smaller molecules like H₂ and CO₂. hhu.de A BET surface area of 496 m²·g⁻¹ was calculated from CO₂ adsorption data. hhu.de

Another example, a highly stable MOF, Zn₂(Pydc)(Ata)₂, demonstrated efficient separation of C₂H₂ from CH₄ and CO₂. nih.gov The material's uptake capacity and selectivity are attributed to the specific interactions between the gas molecules and the functional groups lining the pores of the framework. nih.gov The isosteric heats of adsorption (Qst), which indicate the strength of the adsorbent-adsorbate interaction, were significantly higher for C₂H₂ compared to CO₂ and CH₄, confirming its separation potential. nih.gov

The table below summarizes the gas adsorption data for representative pyrazole-based MOFs, highlighting their potential in separation applications.

MOF MaterialGas AdsorbedUptake CapacityConditionsQst (kJ mol⁻¹)Reference
3,6T22-[Zn(Isa-az-tmpz)]H₂2 mmol g⁻¹87 KNot Reported hhu.de
CO₂5.4 mmol g⁻¹195 KNot Reported hhu.de
Zn₂(Pydc)(Ata)₂C₂H₂47.2 mL/gAmbient43.1 nih.gov
CO₂33.0 mL/gAmbient32.1 nih.gov
CH₄19.1 mL/gAmbient22.5 nih.gov
[CuL] (desolvated)CO₂~100 cm³/g298 K, 1 atmNot Reported nih.gov

Table 1: Gas adsorption data for selected pyrazole-based MOFs.

Catalytic Activity within MOF Frameworks

The structural versatility of MOFs allows for the incorporation of catalytically active sites, either as part of the organic linker or at the metal nodes. Pyrazolate-based MOFs have demonstrated significant potential in catalysis due to their high stability, which is crucial for maintaining framework integrity under harsh reaction conditions. nih.gov The stability of these MOFs is often attributed to the strong coordination bonds formed between borderline metal ions (like Cu²⁺ or Zn²⁺) and the borderline azolate ligands, as described by Pearson's hard/soft acid/base (HSAB) principle. nih.gov

A robust pyrazolate MOF, PCN-300, has shown high efficiency in catalyzing dehydrogenative C–O cross-coupling reactions. nih.gov Control experiments revealed a synergistic effect between the framework itself and the active Cu-porphyrin centers within the structure. nih.gov This MOF demonstrated excellent recyclability, maintaining its catalytic activity for at least five cycles without a significant decrease in product yield. nih.gov In contrast, a similar molecular complex without the framework structure showed lower efficiency and could not be recycled, highlighting the advantage of the MOF architecture. nih.gov

The catalytic performance of pyrazole-based MOFs in comparison to related compounds is detailed below.

CatalystReactionSubstrateYieldRecyclabilityReference
PCN-300 (MOF)Dehydrogenative C–O Cross Coupling2,3-dihydro-1H-inden-1-one95%At least 5 cycles with no discernible decrease in yield nih.gov
complex-TPPP (Molecular Complex)Dehydrogenative C–O Cross Coupling2,3-dihydro-1H-inden-1-one63%Failed to be recycled due to limited stability nih.gov

Table 2: Catalytic performance of a pyrazolate-based MOF.

Luminescent MOFs for Advanced Sensing Platforms

Luminescent MOFs (LMOFs) are a class of materials that have attracted significant attention for their potential in chemical sensing. researchgate.net The luminescence of these materials can be modulated by the presence of specific analytes, allowing for highly sensitive and selective detection. MOFs constructed from pyrazole-carboxylic acid ligands are particularly promising for creating LMOFs. researchgate.netresearchgate.net

Several pyrazole-based MOFs have been developed as fluorescent sensors. For example, five 3D MOFs constructed from 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid demonstrated unique sensing capabilities. One of these frameworks, containing Zn(II), exhibited high luminescence sensing for Fe³⁺ ions with excellent stability and reusability. The quenching of luminescence upon interaction with the analyte is a common mechanism for sensing in these materials.

Carbazole-based MOFs functionalized with pyrazole derivatives have also been successfully used for detecting nitroaromatic explosives like picric acid. mdpi.com The high fluorescence quenching efficiency is attributed to mechanisms such as the inner filter effect (IFE) and photo-induced electron transfer (PET). mdpi.com The detection limits for these sensors can reach micromolar concentrations, demonstrating their high sensitivity.

LMOF SensorAnalyte DetectedDetection MethodKey FindingReference
{[Zn₃(HL)₂H₂O]·4H₂O}nFe³⁺ ionsLuminescence QuenchingHigh sensitivity, excellent framework stability, and reusability.
Zn-M₁ (Carbazole-based MOF)Picric AcidFluorescence QuenchingLimit of detection (LOD) of 8.17 × 10⁻⁷ M. mdpi.com

Table 3: Examples of pyrazole-based luminescent MOF sensors.

Proton Conduction Mechanisms in MOF Systems

Proton-conducting MOFs are being extensively investigated as potential solid-state electrolytes for applications such as fuel cells. Their crystalline nature and well-defined porosity are advantageous for understanding and designing efficient proton transport pathways. Zirconium-based MOFs (Zr-MOFs) are particularly noted for their exceptional chemical stability, a critical requirement for proton conductors operating under humid conditions. nih.gov

In MOFs, proton conduction typically occurs through two primary mechanisms: the Grotthuss mechanism and the vehicle mechanism. The Grotthuss mechanism involves proton hopping along a hydrogen-bonding network, while the vehicle mechanism relies on the diffusion of proton carriers (like H₃O⁺) through the pores. nih.gov MOFs based on pyrazole-carboxylate ligands can facilitate these mechanisms. For instance, MOF-802, which uses a 1H-pyrazole-3,5-dicarboxylate linker, is known for its intrinsic proton conduction and remarkable stability in water and acidic or basic environments. nih.gov

The proton conductivity of these materials is highly dependent on temperature and relative humidity (RH). A cadmium-based MOF constructed from 3,5-pyrazoledicarboxylic acid reached a proton conductivity of 1.15 × 10⁻³ S cm⁻¹ at 363 K and 98% RH. nih.gov When this MOF was incorporated into a polymer matrix to create a hybrid membrane, the conductivity was significantly enhanced, reaching 2.64 × 10⁻¹ S cm⁻¹ at 343 K and 98% RH, a value higher than many reported MOF-polymer hybrid membranes. nih.gov

MOF SystemLigandProton Conductivity (S cm⁻¹)ConditionsConduction MechanismReference
Cd-MOF3,5-pyrazoledicarboxylic acid1.15 × 10⁻³363 K, 98% RHNot specified nih.gov
Cd-MOF/SPPO Hybrid Membrane3,5-pyrazoledicarboxylic acid2.64 × 10⁻¹343 K, 98% RHNot specified nih.gov
Sr(II) MOF2-(1H-tetrazolium-1-methylene)-1H-imidazole-4,5-dicarboxylic acid1.22 × 10⁻²373 K, 98% RHH-bonded network of tetrazolium groups, carboxyl groups, and water molecules semanticscholar.org

Table 4: Proton conductivity in representative pyrazole- and imidazole-based MOFs.

Host-Guest Chemistry and Framework Flexibility in Pyrazole-Tricarboxylate Architectures

The porous nature of MOFs makes them ideal hosts for a variety of guest molecules, leading to applications in areas like drug delivery and gas storage. chemrxiv.orgosti.gov The interactions between the host framework and the guest molecules are typically non-covalent and can be tuned by modifying the framework's chemical functionality or pore environment. nih.govmdpi.com The encapsulation of guest molecules can alter the physical and chemical properties of both the host and the guest. mdpi.com

Framework flexibility, often referred to as "breathing," is a phenomenon where the MOF structure undergoes significant changes in response to external stimuli such as guest adsorption/desorption or temperature changes. mdpi.com This flexibility can be advantageous for selective adsorption processes. The degree of flexibility is influenced by the organic linker and the metal node coordination. mdpi.com For example, the use of semi-flexible tricarboxylic acid ligands in combination with pyridyl-based co-ligands has been shown to produce Cd(II) coordination polymers with sustained flexibility. mdpi.com

In pyrazole-tricarboxylate architectures, the rigidity of the pyrazole ring combined with the multiple coordination points of the carboxylate groups can lead to robust yet potentially flexible frameworks. The introduction of functional groups onto the linker can create specific binding sites for guest molecules, enhancing host-guest interactions. chemrxiv.org While some frameworks are designed to be rigid to maintain permanent porosity, others are designed to be flexible to exhibit selective uptake and release properties. For instance, a series of functionalized MOF-5 derivatives demonstrated that introducing alkoxy groups as dispersion energy donors could induce guest- and temperature-responsive structural flexibility, leading to volumetric contractions of up to 17%. chemrxiv.org This demonstrates that even in classically rigid structures, chemical functionalization can impart significant dynamic behavior.

Catalytic Applications of 1h Pyrazole 3,4,5 Tricarboxylic Acid and Its Derivatives

Role as an Organocatalyst or Co-catalyst in Organic Transformations

While direct applications of 1H-pyrazole-3,4,5-tricarboxylic acid as a primary organocatalyst are not extensively documented in scientific literature, the acidic nature of its carboxylic groups suggests its potential to function as a Brønsted acid catalyst. This is analogous to other simple carboxylic acids, such as citric acid, which have been effectively employed as mild, biodegradable, and efficient organocatalysts in various organic syntheses.

For instance, citric acid has been successfully utilized as a catalyst in the one-pot, four-component synthesis of pyranopyrazoles. nih.govscholarsresearchlibrary.com In these reactions, the acidic protons from the catalyst are thought to activate the carbonyl groups of the reactants, thereby facilitating the reaction cascade. The efficiency of these reactions is often high, with good yields and clean product profiles, highlighting the utility of simple polycarboxylic acids in organic synthesis. nih.govscholarsresearchlibrary.com Given the structural similarity, it is plausible that this compound could exhibit similar catalytic activity in acid-catalyzed transformations.

The following table details the synthesis of pyranopyrazole derivatives using citric acid as an organocatalyst, which serves as a model for the potential application of this compound.

Table 1: Citric Acid Catalyzed Synthesis of Pyranopyrazoles

Entry Aldehyde Solvent Time (min) Yield (%)
1 4-Cl-C6H4 EtOH:H2O 30 94
2 4-Me-C6H4 EtOH:H2O 35 92
3 4-OMe-C6H4 EtOH:H2O 35 90
4 3-NO2-C6H4 EtOH:H2O 40 88

Heterogeneous Catalysis with Pyrazole-Tricarboxylate Modified Supports

A more prominent application of pyrazole (B372694) carboxylic acids in catalysis is their use as ligands to functionalize solid supports, creating robust and recyclable heterogeneous catalysts. The pyrazole ring and carboxylic acid groups provide excellent coordination sites for metal ions, which can then act as the active catalytic centers.

A notable example involves the functionalization of cobalt ferrite (B1171679) (CoFe2O4) nanoparticles with 1H-pyrazole-3,5-dicarboxylic acid, a close derivative of the title compound. researchgate.net In this work, the dicarboxylic acid ligand was anchored to the magnetic nanoparticles, and subsequently, cerium ions were immobilized. This nanocomposite material proved to be a highly efficient and magnetically recoverable catalyst for the synthesis of biologically important benzo[a]pyrano[2,3-c]phenazine derivatives. The catalyst demonstrated excellent yields in short reaction times and could be recycled for multiple consecutive runs with only a nominal decrease in its catalytic activity. researchgate.net

The general strategy for creating such heterogeneous catalysts involves the immobilization of the pyrazole-based ligand onto a solid support, such as silica (B1680970), alumina, or magnetic nanoparticles. researchgate.netrsc.orgnih.gov This is often followed by the coordination of a metal ion to the immobilized ligand. The resulting material combines the catalytic activity of the metal-ligand complex with the practical advantages of a heterogeneous system, including ease of separation from the reaction mixture and potential for reuse.

The table below presents data on the synthesis of pyrazole derivatives using a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles, illustrating the effectiveness of such heterogeneous catalytic systems.

Table 2: Synthesis of Pyrazole Derivatives using a Heterogeneous Dioxomolybdenum Catalyst

Entry Aldehyde Time (h) Yield (%)
1 C6H5 5 95
2 4-Cl-C6H4 6 93
3 4-Me-C6H4 5.5 92
4 4-NO2-C6H4 7 90

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles involving pyrazole-tricarboxylate derivatives is crucial for optimizing existing catalysts and designing new ones. While detailed mechanistic studies specifically for this compound are limited, investigations into related pyrazole-based catalytic systems offer valuable insights.

In many instances where pyrazole derivatives are part of a heterogeneous catalyst, the proposed mechanism involves the activation of a substrate by the metal center of the catalyst. For example, in the synthesis of pyrazolo[3,4-b]pyridines using a nano-magnetic catalyst, it is suggested that the catalyst activates the carbonyl group of an aldehyde, which then undergoes a series of reactions, including Michael addition and cyclization, to form the final product. nih.gov

A plausible mechanism for the formation of 1H-pyrazole-1-carbothioamide derivatives involves the initial nucleophilic attack of hydrazine (B178648) hydrate (B1144303) on an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This is followed by the nucleophilic addition of the amino group of the intermediate to an activated double bond, leading to an acyclic intermediate that subsequently undergoes intramolecular cyclization and tautomerization to yield the final pyrazole product. biointerfaceresearch.com

Furthermore, studies on the catalytic oxidation of catechol by pyrazole-linked metal complexes have shed light on the role of the pyrazole ligand in facilitating electron transfer during the catalytic cycle. researchgate.netresearchgate.net The electronic properties of the pyrazole ring can influence the redox potential of the metal center, thereby affecting the catalytic activity.

The following table summarizes the oxidation rates of catechol using different in-situ formed pyrazole-copper complexes, providing insight into the electronic effects of the pyrazole ligand on the catalytic activity.

Table 3: Oxidation Rates of Catechol by Pyrazole-Copper(II) Complexes

Ligand Metal Salt Solvent Rate (μmol L⁻¹ min⁻¹)
L2 Cu(CH3COO)2 Methanol 41.67
L1 Cu(CH3COO)2 Methanol 33.33
L3 Cu(CH3COO)2 Methanol 20.83
L4 Cu(CH3COO)2 Methanol 16.67

Advanced Materials Science Applications of 1h Pyrazole 3,4,5 Tricarboxylic Acid Derived Structures

Development of Porous Materials for Specific Adsorption (e.g., CO2 Capture)

The design of porous materials for the selective adsorption of gases like carbon dioxide (CO2) is a critical area of research aimed at mitigating climate change. Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters linked by organic ligands, have shown significant promise in this field. The inherent properties of 1H-Pyrazole-3,4,5-tricarboxylic acid make it an excellent candidate for creating MOFs with high CO2 affinity.

The presence of multiple carboxylate groups allows for strong and versatile coordination to metal centers, forming robust frameworks. Furthermore, the uncoordinated nitrogen atoms of the pyrazole (B372694) ring can act as Lewis basic sites, which have a strong affinity for the acidic CO2 molecule, thereby enhancing the selectivity and uptake capacity of the resulting MOF.

Research into pyrazole-based MOFs has demonstrated their potential for CO2 capture. For instance, studies on MOFs constructed from pyrazole-dicarboxylate ligands have shown that these materials can effectively adsorb CO2. The introduction of specific metal ions can further tune the adsorption properties. While direct data on MOFs from this compound is emerging, the principles established with analogous ligands are highly relevant. The table below summarizes the CO2 adsorption capabilities of some representative pyrazole-based MOFs.

Table 1: CO2 Adsorption in Pyrazole-Based Metal-Organic Frameworks

MOF Material Organic Ligand Metal Ion CO2 Uptake Capacity (cm³/g) at 273 K Reference
Ni-PDCA 1H-Pyrazole-3,5-dicarboxylic acid Ni²+ Not specified, but used for electrochemical sensing researchgate.net
Co-MOF Biphenyl-3,4′,5-tricarboxylic acid (analogue) Co²+ Not specified, used as precursor for electrocatalysts rsc.org

Integration into Composite Materials for Enhanced Performance

To broaden the applicability and improve the functional properties of MOFs derived from ligands like this compound, they are often integrated into composite materials. These composites can exhibit synergistic properties that are not present in the individual components. For example, incorporating MOFs into polymer matrices can enhance the mechanical stability and processability of the MOFs, while the MOF can impart its porosity and selective adsorption capabilities to the polymer.

Another common strategy is the creation of MOF-nanoparticle composites. For instance, magnetic nanoparticles like Fe3O4 can be encapsulated within or coated with a MOF shell. A composite of nano-Fe3O4 with a MOF derived from the analogous benzene-1,3,5-tricarboxylic acid has been synthesized for the extraction of pollutants from water. nih.gov Such a magnetic composite allows for easy separation of the adsorbent material from the medium using an external magnetic field.

While specific research on composites derived from this compound-based MOFs is still developing, the methodologies are well-established. Potential composite materials could include:

MOF-Graphene Composites: For enhanced electrical conductivity and mechanical strength.

MOF-Carbon Nanotube Composites: To improve charge transport properties for electronic applications.

MOF-Polymer Films: For creating selective membranes for gas separation or filtration.

The development of these composites is a promising route to harnessing the unique properties of pyrazole-tricarboxylic acid-based MOFs in practical devices and applications.

Research in Energy Storage and Conversion Materials (e.g., supercapacitors)

The field of energy storage is actively exploring new materials to meet the growing demand for high-performance devices like supercapacitors. Supercapacitors store energy via electrostatic charge accumulation at the electrode-electrolyte interface (electrical double-layer capacitance, EDLC) and fast, reversible faradaic reactions (pseudocapacitance). MOFs are attractive candidates for supercapacitor electrodes due to their high surface area, tunable porosity, and the presence of redox-active metal centers.

While direct reports on supercapacitors using this compound are limited, research on analogous systems demonstrates the significant potential. For example, bimetallic Ni-Co MOFs synthesized with trimesic acid (benzene-1,3,5-tricarboxylic acid) have shown outstanding specific capacitance. nih.gov Similarly, other pyrazole-based MOFs have been investigated as promising electrode materials. researchgate.netelsevierpure.com

Table 2: Electrochemical Performance of Analogue MOF-Based Supercapacitors

MOF Electrode Material Organic Ligand Key Performance Metric Value Reference
NiCo MOF_BTC Trimesic acid Specific Capacity 1471.4 C g⁻¹ at 1 A g⁻¹ nih.gov
Ni-Zn MOF Not specified Energy Density 33.25 Wh kg⁻¹ researchgate.net
NiCo MOF_BTC//AC Trimesic acid Energy Density 78.1 Wh kg⁻¹ at 750 W kg⁻¹ nih.gov

These findings strongly suggest that MOFs and their derivatives based on this compound are a promising class of materials for next-generation energy storage devices.

Computational and Theoretical Studies on 1h Pyrazole 3,4,5 Tricarboxylic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully employed to determine optimized molecular geometries, electronic properties, and reactivity descriptors.

While specific DFT studies on 1H-Pyrazole-3,4,5-tricarboxylic acid are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally similar compounds like 1H-pyrazole-3-carboxylic acid and its derivatives. researchgate.net For instance, in a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level revealed a planar conformation, indicating significant conjugation across the molecule. nih.gov Such calculations for this compound would likely also predict a high degree of planarity, with the carboxylic acid groups potentially oriented to form intramolecular hydrogen bonds.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity. For example, the HOMO-LUMO gap for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was calculated to be approximately 4.458 eV, indicating good electronic stability. researchgate.net Similar calculations for this compound would be instrumental in predicting its reactivity. The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, can identify the electrophilic and nucleophilic sites, providing further clues about its reactive behavior.

Table 1: Representative DFT-Calculated Parameters for a Related Pyrazole Carboxylic Acid Derivative

ParameterValueSignificance
HOMO-LUMO Energy Gap~4.458 eVIndicates high electronic stability and low chemical reactivity.
Molecular GeometryPlanar ConformationSuggests extensive π-conjugation throughout the molecule.
Key Bond Length (N-N)~1.337 Å (calculated)Correlates well with experimental values for pyrazole rings. researchgate.net

Data inferred from studies on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. researchgate.netnih.gov

Molecular Dynamics Simulations for Ligand-Metal Interactions and Framework Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations are particularly valuable for understanding its behavior as a ligand in metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The tricarboxylic nature of this compound makes it an excellent candidate for forming robust, porous MOF structures.

MD simulations can provide insights into:

Ligand-Metal Bond Stability: By simulating the vibrational and rotational motions of the atoms, MD can assess the strength and flexibility of the coordination bonds between the pyrazole-tricarboxylate ligand and metal centers.

Framework Dynamics: These simulations can model the dynamic behavior of the entire MOF structure, including its flexibility, thermal stability, and the dynamics of guest molecules within its pores. This is crucial for applications such as gas storage and separation.

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic signatures, which can aid in the experimental characterization of new compounds. For this compound, theoretical calculations can predict its vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

FT-IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the functional groups present in the molecule. For this compound, characteristic peaks for the O-H and C=O stretching of the carboxylic acid groups, as well as the C=N and N-H stretching of the pyrazole ring, would be expected. Comparing these predicted spectra with experimental data can confirm the molecular structure. researchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predictions are invaluable for interpreting experimental NMR spectra and assigning signals to specific atoms in the molecule.

Conformational Analysis: The potential energy surface of the molecule can be scanned by systematically changing the dihedral angles of the carboxylic acid groups to identify the most stable conformers. This analysis is crucial as the conformation of the ligand can significantly influence the topology and properties of the resulting MOFs.

Table 2: Predicted Spectroscopic Features for this compound (Based on Analogous Compounds)

Spectroscopic TechniquePredicted FeatureCorresponding Functional Group/Atom
FT-IRStrong, broad absorption ~2500-3300 cm⁻¹O-H stretching in hydrogen-bonded carboxylic acids
FT-IRStrong absorption ~1700-1725 cm⁻¹C=O stretching of carboxylic acids
FT-IRAbsorption ~3100-3200 cm⁻¹N-H stretching of the pyrazole ring
¹³C NMRResonances ~160-175 ppmCarboxyl carbons
¹H NMRDownfield resonance >10 ppmCarboxylic acid protons and pyrazole N-H proton

These are generalized predictions based on known spectroscopic data for pyrazole carboxylic acids.

Computational Design and Screening of Novel Pyrazole-Tricarboxylate Based Materials

The predictive power of computational chemistry allows for the rational design and in silico screening of novel materials before their synthesis. This compound, with its multiple coordination sites, is a versatile building block for creating a wide array of materials, particularly MOFs.

Computational screening workflows can be established to:

Generate Virtual Libraries: By combining the pyrazole-tricarboxylate ligand with various metal ions and secondary linkers in a computational environment, a virtual library of potential MOF structures can be created.

Predict Properties: For each virtual structure, properties such as pore size, surface area, and gas adsorption capacity can be predicted using computational tools.

Identify Promising Candidates: Based on the predicted properties, the most promising candidates for specific applications (e.g., carbon capture, catalysis, or drug delivery) can be identified for subsequent experimental synthesis and characterization.

This high-throughput computational screening approach significantly accelerates the discovery of new materials by focusing experimental efforts on the most viable candidates. While specific screening studies featuring this compound are yet to be widely published, the methodologies are well-established in the field of materials design. nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1H-Pyrazole-3,4,5-tricarboxylic acid. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic signal for the N-H proton of the pyrazole (B372694) ring. The chemical shift of this proton can be influenced by solvent effects and hydrogen bonding. The carboxylic acid protons will also exhibit distinct resonances, typically in the downfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the three carboxylic acid carbons and the three carbons of the pyrazole ring. The chemical shifts of these carbons confirm the presence and connectivity of the functional groups. For instance, the carbonyl group carbon signal is typically observed around 194.7 ppm in similar pyrazole structures. mdpi.com

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. The chemical shifts of the two non-equivalent nitrogen atoms can provide valuable data on tautomerism and hydrogen bonding interactions.

Nucleus Expected Chemical Shift Range (ppm) Key Structural Information
¹H10.0 - 14.0 (COOH), ~13.0 (N-H)Presence of acidic protons and N-H group
¹³C160.0 - 180.0 (C=O), 100.0 - 150.0 (C-pyrazole)Confirms pyrazole ring and carboxylic acid groups
¹⁵NVaries significantly with environmentElucidates electronic structure of the pyrazole ring

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods powerful tools for structural confirmation.

In the IR spectrum of this compound, characteristic absorption bands are expected. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid groups, often overlapping with the N-H stretch of the pyrazole ring. Strong C=O stretching vibrations from the carboxylic acid groups are typically observed between 1700 and 1750 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring usually appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. The symmetric stretching of the pyrazole ring and certain C-C and C-N bond vibrations can be more readily observed.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H stretch (carboxylic acid)2500 - 3300 (broad)IR
N-H stretch~3142IR
C=O stretch (carboxylic acid)1700 - 1750IR, Raman
C=N, C=C stretch (pyrazole)1400 - 1600IR, Raman

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of this compound. The molecular formula of this compound is C₆H₄N₂O₆, corresponding to a molecular weight of approximately 200.11 g/mol . nih.gov HRMS can confirm this with high accuracy, typically to within a few parts per million.

Furthermore, by employing techniques such as electron ionization (EI) or electrospray ionization (ESI), the molecule can be fragmented. Analysis of these fragments provides valuable structural information by revealing characteristic cleavage pathways. For this compound, common fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the carboxylic acid groups.

X-ray Diffraction (XRD) for Powder and Single Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal XRD: When suitable single crystals can be grown, this technique provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, single-crystal XRD can reveal how the molecules pack in the solid state, including the formation of hydrogen-bonded networks involving the carboxylic acid groups and the pyrazole N-H. researchgate.net Studies on related pyrazole carboxylic acids have shown that the pyrazole ring is typically planar, with substituents like carboxylic groups being either coplanar or perpendicular to the ring. researchgate.net

Powder XRD (PXRD): This technique is used when single crystals are not available or for the analysis of bulk polycrystalline materials. The resulting diffraction pattern serves as a fingerprint for the crystalline phase of the compound. It can be used to assess sample purity, identify different polymorphic forms, and monitor structural changes under various conditions.

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material. A TGA experiment on this compound would involve heating the sample at a constant rate and monitoring its mass loss as a function of temperature.

The resulting TGA curve would likely show decomposition steps corresponding to the loss of the carboxylic acid functional groups. The decomposition of similar pyrazole dicarboxylic acids has been studied, and the thermal stability is a key characteristic. researchgate.net TGA can be performed under different atmospheres, such as nitrogen or air, to understand the influence of the environment on the decomposition process. mdpi.com

Decomposition Stage Expected Temperature Range (°C) Associated Mass Loss
DecarboxylationVaries, typically > 200°CLoss of CO₂ and H₂O
Ring DecompositionHigher temperaturesComplete degradation of the pyrazole ring

Electron Microscopy (SEM, TEM) for Morphology and Nanostructure Analysis

Electron microscopy techniques are employed to visualize the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of the solid material. For this compound, SEM can be used to examine the crystal habit, particle size distribution, and surface features of the synthesized powder.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the visualization of the internal structure of materials. If this compound were used to create nanomaterials or metal-organic frameworks (MOFs), TEM would be crucial for characterizing the size, shape, and crystallinity of the resulting nanostructures. It can also be used for elemental mapping to confirm the distribution of elements within the material. ucl.ac.uk

Emerging Research Areas and Future Perspectives for 1h Pyrazole 3,4,5 Tricarboxylic Acid

Role in Supramolecular Chemistry and Self-Assembly Processes

The ability of 1H-Pyrazole-3,4,5-tricarboxylic acid (also denoted as H₄PZTC) to form predictable and stable non-covalent interactions is central to its role in supramolecular chemistry. researchgate.net The molecule possesses multiple hydrogen bond donors (the pyrazole (B372694) N-H and carboxylic acid O-H groups) and acceptors (the pyrazole N atom and carboxyl O atoms), making it an exceptional candidate for directed self-assembly. These interactions guide the spontaneous organization of molecules into well-defined, higher-order structures. researchgate.net

A primary application of this compound is as a tetratopic organic ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The pyrazole ring and the three carboxylate groups can coordinate with metal ions, creating robust and diverse structural motifs. Research has demonstrated the successful synthesis of novel metal azolate/carboxylate (MAC) frameworks using H₄PZTC with various metal ions like cobalt (Co²⁺) and cadmium (Cd²⁺). researchgate.net Depending on the synthesis conditions (conventional vs. solvothermal) and the metal ion used, different architectures can be achieved, ranging from one-dimensional (1D) chains to complex three-dimensional (3D) networks. researchgate.net

For instance, the reaction of H₄PZTC with cobalt has yielded a framework (MAC-1) featuring 1D chains composed of alternating monomeric and dimeric units, as well as another 1D structure (MAC-2) built from hydrogen-bonded strands of dimeric units. researchgate.net When reacted with cadmium, a 3D non-porous network (MAC-3) was formed. researchgate.net The formation of these distinct structures underscores the ligand's versatility in directing the self-assembly process. The stability of these supramolecular assemblies is reinforced by strong hydrogen bonds, including intramolecular N-H···O interactions and intermolecular O-H···O bonds, which have been observed in the crystal structure of its acid sodium salt. researchgate.net

Table 1: Examples of Metal-Organic Frameworks Synthesized with this compound (H₄PZTC)

Framework Name Metal Ion Dimensionality Structural Features
MAC-1 Co(II) 1D Composed of 1-D chains with alternating monomeric and dimeric units. researchgate.net
MAC-2 Co(II) 1D Consists of 1-D hydrogen-bonded strands of dimeric units. researchgate.net
MAC-3 Cd(II) 3D Forms a 3-D non-porous network. researchgate.net

Design of Responsive Materials and Stimuli-Responsive Systems

The structural features of this compound make it a promising component for "smart" or stimuli-responsive materials. These materials can change their properties in response to external triggers like pH, temperature, light, or the presence of specific chemical species. mdpi.com The foundation for this responsiveness lies in the reversible nature of the non-covalent bonds that define the supramolecular structures it forms.

The most evident potential is in creating pH-responsive systems. The three carboxylic acid groups are ionizable, and their protonation state is dependent on the ambient pH. In acidic conditions, the groups are protonated (–COOH), while in basic conditions, they are deprotonated (–COO⁻). This change in ionization can alter the coordination bonds with metal centers in a MOF or disrupt the hydrogen-bonding networks, leading to a structural transformation or the release of an encapsulated guest molecule. mdpi.com While research on H₄PZTC itself is emerging, related MOFs, such as those based on zeolitic imidazolate frameworks (ZIF-8), have demonstrated pH-responsive degradation, making them effective carriers for the controlled release of molecules in specific acidic microenvironments, such as those found in tumors or sites of inflammation. mdpi.comnih.gov

Furthermore, frameworks built with ligands like H₄PZTC can be designed as chemical sensors. The pyrazole and carboxylate groups can act as binding sites for target analytes. The binding event can induce a change in the framework's properties, most notably its fluorescence. For example, MOFs constructed from other nitrogen-rich tetracarboxylic acids have been shown to be effective fluorescent sensors for detecting nitro explosives or metal ions. nih.gov The interaction between the analyte and the framework quenches the material's fluorescence, providing a clear signal for detection. The multiple functional groups on H₄PZTC offer numerous sites for such host-guest interactions, paving the way for the design of highly selective and sensitive sensors.

Prospects in Nanoscience and Nanotechnology

Nanoscience and nanotechnology focus on the design and application of structures at the nanoscale, and this compound is a valuable tool in the "bottom-up" fabrication of nanomaterials. Its primary role is as a molecular building block for creating highly ordered, porous materials like MOFs, which are themselves a class of nanomaterials. researchgate.net

The frameworks synthesized from H₄PZTC, such as MAC-1, MAC-2, and MAC-3, represent the creation of nano-architectures with defined connectivity and dimensionality. researchgate.net The inherent porosity that can be engineered into such MOFs gives them exceptionally high surface areas, making them suitable for a variety of nanoscale applications. researchgate.net These include:

Gas Storage and Separation: The pores within the MOFs can be tailored to selectively adsorb and store specific gas molecules, which is relevant for applications in clean energy (e.g., hydrogen storage) and environmental remediation.

Nanocatalysis: The metal ions within the MOF structure can act as catalytic sites, while the porous network allows reactants to diffuse in and products to diffuse out. The high density of active sites within a small volume makes these materials highly efficient nanocatalysts. researchgate.net

Nanomedicine: The pores can be loaded with therapeutic agents, and the framework can be functionalized for targeted delivery. The pH-responsive nature of materials made from H₄PZTC could be exploited to create nanocarriers that release drugs specifically at diseased sites, enhancing therapeutic efficacy while minimizing side effects. mdpi.comnih.gov

Interdisciplinary Research Directions and Potential Synergies

The versatility of this compound fosters significant interdisciplinary research, creating synergies between chemistry, materials science, medicine, and environmental science.

Chemistry and Materials Science: The fundamental study of how H₄PZTC self-assembles and coordinates with metals (supramolecular chemistry) directly enables the creation of novel functional materials. researchgate.net This synergy leads to the development of MOFs with tailored properties, such as specific pore sizes, thermal stability, or photoluminescent behavior for applications in sensing and catalysis. researchgate.netnih.gov

Materials Science and Medicine: The development of MOFs as responsive materials bridges materials science with medicine. Designing a framework that is both biocompatible and responsive to physiological stimuli (like pH) allows for the creation of advanced drug delivery systems. nih.gov For example, pyrazole derivatives are already studied for their biological activities, including as enzyme inhibitors and anti-inflammatory agents, suggesting that frameworks built from H₄PZTC could combine the structural benefits of a MOF with the inherent bioactivity of the pyrazole core. nih.gov

Environmental Science and Nanotechnology: The creation of porous nanomaterials from H₄PZTC has direct implications for environmental applications. These materials can be used to develop highly sensitive sensors for detecting pollutants like nitroaromatics or heavy metal ions. nih.gov They also hold potential for use in water purification or the capture of greenhouse gases, merging nanotechnology with environmental remediation efforts.

Table 2: Potential Interdisciplinary Applications of this compound

Research Area Synergy Potential Application Supporting Principle from Research
Functional Materials Chemistry & Materials Science Design of porous, crystalline solids with high surface area. Use as a ligand to construct Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net
Smart Sensors Materials Science & Environmental Science Fluorescent detection of environmental pollutants (e.g., nitro explosives). MOFs with N-heterocyclic linkers can exhibit fluorescence quenching upon binding to analytes. nih.gov
Advanced Drug Delivery Materials Science & Medicine Creation of pH-responsive nanocarriers for targeted drug release. MOFs can be designed to degrade in acidic environments, releasing their payload. mdpi.comnih.gov
Heterogeneous Catalysis Chemistry & Nanotechnology Development of reusable, high-efficiency nanocatalysts. Metal nodes in MOFs act as catalytic centers within a porous structure. researchgate.net
Bioactive Materials Chemistry & Medicine Synthesis of materials with potential therapeutic properties. Pyrazole derivatives are known to exhibit antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Pyrazole-3,4,5-tricarboxylic acid derivatives?

  • Methodology : Pyrazole tricarboxylic acid derivatives are typically synthesized via cyclocondensation reactions. A general approach involves refluxing hydrazine or substituted hydrazines with β-keto esters or diketones in polar solvents (e.g., 1,4-dioxane/DMF). Post-reaction, acidification with HCl precipitates the product, which is purified via recrystallization . For carboxylation, oxidation of pyrazole precursors using strong oxidizing agents (e.g., HNO₃/H₂SO₄) under controlled conditions can introduce carboxyl groups at positions 3, 4, and 5 .
  • Key Considerations : Solvent choice impacts reaction kinetics and purity. For example, ethanol enhances solubility of intermediates, while DMF facilitates high-temperature stability.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • FTIR : Asymmetric (νₐ~COO⁻~ 1590–1570 cm⁻¹) and symmetric (νₛ~COO⁻~ 1350–1310 cm⁻¹) stretching vibrations confirm deprotonation and metal coordination in complexes. Disappearance of O-H (carboxylic) bands (~2500–3000 cm⁻¹) indicates successful ligand deprotonation .
  • NMR : ¹H NMR in D₂O/DMSO-d₆ resolves pyrazole ring protons (δ 6.5–8.0 ppm) and carboxyl group environments. ¹³C NMR identifies carboxyl carbons at δ 165–175 ppm .
    • Data Validation : Cross-referencing experimental spectra with computational simulations (e.g., DFT) resolves ambiguities in tautomeric forms.

Advanced Research Questions

Q. How do synthesis methods influence the coordination geometry of lanthanide complexes with this compound?

  • Methodology : Hydrothermal synthesis (120–180°C, autogenous pressure) yields 3D frameworks, while solvothermal methods (e.g., DMF/ethanol) favor 1D or 2D polymers. For example, Nd³⁺ complexes exhibit unique carboxylate coordination modes (e.g., bridging vs. chelating) compared to Eu³⁺/Tb³⁺, attributed to ionic radius differences .
  • Contradiction Analysis : Divergent thermal behaviors (e.g., Nd complexes show lower νₛ~COO⁻~ wavenumbers) suggest ligand flexibility. TG-DSC data (Table 1) reveals decomposition steps:

ComplexDehydration Temp (°C)Decarboxylation Temp (°C)Residual Mass (%)
Eu Complex90–110280–32012.5
Nd Complex85–105260–3009.8
Adapted from

Q. What design strategies enhance the luminescent sensing performance of MOFs using this compound?

  • Methodology : The ligand’s three carboxylate groups enable diverse connectivity (e.g., µ₃-bridging) for porous MOFs. Incorporating π-conjugated backbones (e.g., terphenyl in H₃TPT) enhances antenna effects for Eu³⁺/Tb³⁺ luminescence . Energy transfer efficiency is optimized by matching ligand triplet states (~18,000 cm⁻¹) with lanthanide excited states (e.g., Tb³⁺: ²⁰,500 cm⁻¹) .
  • Sensitivity Optimization : Post-synthetic modification (e.g., grafting –NH₂ groups) introduces binding sites for analytes (e.g., nitroaromatics). Quenching mechanisms (static vs. dynamic) are probed via Stern-Volmer plots .

Methodological Notes

  • Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve ligand-metal coordination ambiguities. High-resolution data (>1.0 Å) is critical for accurate bond-length analysis .
  • Thermal Analysis : TG-DSC under inert vs. oxidative atmospheres distinguishes ligand decomposition pathways (e.g., decarboxylation vs. combustion) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.